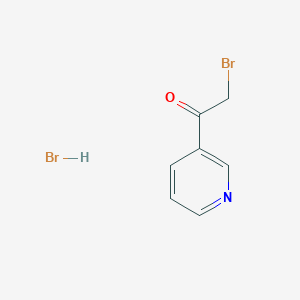

3-(Bromoacetyl)pyridine hydrobromide

Descripción

Propiedades

IUPAC Name |

2-bromo-1-pyridin-3-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTSYONULAZKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6221-12-1 (Parent) | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70170224 | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17694-68-7 | |

| Record name | Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17694-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromoacetyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Regioselective α-Bromination of 3-Acetylpyridine

The α-bromination of carbonyl compounds represents a cornerstone in synthesizing 3-(bromoacetyl)pyridine hydrobromide. Drawing from methodologies applied to acetophenone derivatives, pyridine hydrobromide perbromide (Py·HBr₃) emerges as a robust brominating agent for introducing bromine at the α-position of 3-acetylpyridine . In a representative procedure, 3-acetylpyridine is dissolved in acetic acid and heated to 90°C with Py·HBr₃ in a 1:1.1 molar ratio. The reaction achieves completion within 4–5 hours, yielding this compound as a crystalline solid after cooling and filtration .

Critical parameters include:

-

Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but risk over-bromination.

-

Solvent : Acetic acid facilitates protonation of the carbonyl oxygen, activating the α-hydrogen for bromination .

-

Stoichiometry : A slight excess of Py·HBr₃ (1.1 eq.) ensures complete conversion while minimizing side products.

Yields exceeding 80% are achievable under optimized conditions, with purity confirmed via melting point analysis and NMR spectroscopy .

Direct Bromoacetylation of Pyridine Derivatives

An alternative route involves the direct coupling of bromoacetyl bromide to pyridine derivatives. Adapted from protocols for synthesizing bromoacetylated heterocycles , this compound is prepared by reacting 3-aminopyridine with bromoacetyl bromide in dichloromethane (DCM) under reflux. The reaction proceeds via nucleophilic acyl substitution, with the amine group attacking the electrophilic carbonyl carbon of bromoacetyl bromide.

Procedure :

-

3-Aminopyridine (1.0 eq.) is suspended in anhydrous DCM under nitrogen.

-

Bromoacetyl bromide (1.2 eq.) is added dropwise at 0°C, followed by refluxing for 1 hour.

-

The mixture is cooled, and the hydrobromide salt precipitates upon addition of ice water.

This method affords moderate yields (60–70%) but requires careful control of moisture to prevent hydrolysis of bromoacetyl bromide . Purification via recrystallization from ethanol enhances purity to >95%, as validated by thin-layer chromatography (TLC) and elemental analysis .

In Situ Hydrobromide Salt Formation During Bromination

The integration of salt formation into the bromination step streamlines synthesis. A patent-pending approach for 3-bromopyridine provides insights into simultaneous bromination and salt generation. Here, 3-acetylpyridine is treated with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild conditions (20–30°C), producing this compound via radical bromination .

Optimized Conditions :

-

HBr Concentration : 40% aqueous HBr ensures sufficient bromide ions for salt formation.

-

Oxidant : H₂O₂ (30%) initiates radical chain propagation, selectively brominating the α-position.

-

Workup : Neutralization with NaOH (3N) to pH 8, followed by extraction with ethyl acetate, isolates the product .

This one-pot method reduces post-processing steps and achieves yields of 76–87% with GC purity ≥97% . Scalability is demonstrated in multi-gram syntheses, underscoring industrial applicability.

Comparative Analysis of Methodologies

| Method | Reagents | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| α-Bromination with Py·HBr₃ | Py·HBr₃, acetic acid | 80–85% | >90% | High regioselectivity |

| Direct Bromoacetylation | Bromoacetyl bromide, DCM | 60–70% | 95% | Simplified salt formation |

| HBr/H₂O₂ Radical Process | HBr, H₂O₂ | 76–87% | ≥97% | Scalability, low-temperature operation |

Mechanistic Insights and Side Reactions

The α-bromination mechanism proceeds via enol intermediate formation, facilitated by acid catalysis. In acetic acid, protonation of the carbonyl oxygen increases α-hydrogen acidity, enabling electrophilic attack by bromine . Competing pathways, such as ring bromination or di-bromination, are suppressed by controlling reagent stoichiometry and temperature.

In the HBr/H₂O₂ system, bromide ions (Br⁻) are oxidized to bromine radicals (Br- ), which abstract α-hydrogens to generate carbon-centered radicals. Subsequent bromine atom transfer yields the mono-brominated product . Excess HBr ensures rapid quenching of radicals, preventing over-bromination.

Purification and Characterization

Post-synthesis purification strategies include:

-

Solvent Extraction : Ethyl acetate or dichloromethane effectively separates the hydrobromide salt from aqueous byproducts .

-

Recrystallization : Ethanol or methanol recrystallization removes residual reactants, yielding needle-like crystals suitable for X-ray diffraction .

-

Vacuum Distillation : For high-purity applications, reduced-pressure distillation isolates this compound as a colorless liquid .

Characterization via ¹H NMR reveals distinct signals for the pyridine ring (δ 8.5–9.0 ppm) and bromoacetyl moiety (δ 4.5–5.0 ppm) . Elemental analysis aligns with theoretical values for C₇H₆Br₂NO, confirming stoichiometry .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Bromoacetyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

- Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

- Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

- Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.

- Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.

Major Products Formed:

- Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

- Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

- Reduction Products: Reduced forms, such as alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Role as an Intermediate:

3-(Bromoacetyl)pyridine hydrobromide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It has shown promise in developing drugs targeting neurological disorders, leveraging its ability to modify biological activity through structural changes.

Case Study:

A notable study highlighted its use in synthesizing inhibitors for glucose dehydrogenase from Bacillus megaterium. The compound acted as an active-site-directed inhibitor, demonstrating its potential in drug design and development .

Agrochemical Development

Building Block for Agrochemicals:

In agrochemical formulations, this compound enhances the efficacy of crop protection products. It serves as a building block for more complex molecules that can improve pest resistance and plant health.

Data Table: Agrochemical Applications

| Application | Description |

|---|---|

| Crop Protection | Enhances efficacy in pest control formulations |

| Herbicide Development | Serves as a precursor for creating new herbicides |

| Fungicide Research | Used in the synthesis of novel fungicidal agents |

Material Science Research

Novel Material Development:

this compound is utilized in creating novel materials such as polymers and coatings. Its unique chemical properties allow for the modification of material characteristics, making it valuable in developing advanced materials.

Research Insights:

Research indicates that this compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties .

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its role as an inhibitor provides insights into enzymatic mechanisms and potential therapeutic targets.

Data Table: Biochemical Applications

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Irreversible inhibition of glucose dehydrogenase |

| Receptor Interaction | Used to investigate receptor-ligand dynamics |

Fluorescent Probes

Imaging Applications:

this compound can be modified to create fluorescent probes used in cellular imaging. These probes are essential for studying cellular processes and diagnosing diseases.

Case Study:

A study demonstrated the effectiveness of modified versions of this compound in visualizing cellular structures under fluorescence microscopy, aiding in cancer research .

Mecanismo De Acción

The mechanism of action of 3-(Bromoacetyl)pyridine hydrobromide involves its role as an active-site-directed inhibitor. It binds irreversibly to the active site of enzymes, such as glucose dehydrogenase, leading to inactivation. The compound interacts with specific amino acid residues, such as histidine, within the enzyme’s active site. The coenzyme NAD can protect the enzyme from inactivation, but the substrate glucose does not have this protective effect .

Comparación Con Compuestos Similares

Table 1: Comparison of Brominated Pyridine Derivatives

- Positional Effects : The 3-position substitution in pyridine derivatives generally offers moderate reactivity compared to 2- or 4-position isomers. For instance, 4-(Bromomethyl)pyridine hydrobromide exhibits higher reactivity in SN2 reactions due to reduced steric hindrance at the para position .

Halogen and Heterocycle Variations

Counterion and Solubility

- Hydrobromide vs. Hydrochloride : The hydrobromide salt of 3-(Bromoacetyl)pyridine offers better solubility in aqueous-organic mixtures compared to hydrochloride salts, which are more hygroscopic and less stable under acidic conditions .

Key Research Findings

- Synthetic Utility : this compound has been employed in the synthesis of rupatadine intermediates, demonstrating yields >65% under optimized conditions .

- Biological Relevance : Derivatives of this compound show promise as allosteric modulators of G-protein-coupled receptors (GPCRs), leveraging the pyridine ring’s aromatic stacking interactions .

Actividad Biológica

3-(Bromoacetyl)pyridine hydrobromide (CAS number 17694-68-7) is a chemical compound that has garnered attention for its biological activity, particularly as an active-site-directed inhibitor in enzymatic reactions. This article explores the various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₇Br₂NO

- Molecular Weight : 280.95 g/mol

- Melting Point : 192.0°C to 196.0°C

- Appearance : White to yellow to beige solid

This compound has been identified as an irreversible inhibitor of glucose dehydrogenase from Bacillus megaterium. The compound interacts with an essential histidine residue at the enzyme's active site, leading to inactivation. The inhibition constant (Ki) for this interaction is reported to be 7.7 mM, indicating a significant affinity for the enzyme under certain conditions .

Enzymatic Inhibition

- Glucose Dehydrogenase Inhibition : Research indicates that this compound effectively inhibits glucose dehydrogenase, which plays a crucial role in glucose metabolism. This inhibition can have implications in metabolic disorders where glucose regulation is disrupted .

Case Studies and Research Findings

- Inhibition Studies :

- Structural Analyses :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for preparing 3-(bromoacetyl)pyridine hydrobromide, and how do reaction conditions influence yield?

The compound is synthesized via bromoacetylation of pyridine derivatives. A common approach involves reacting 5-methylnicotinic acid with bromoacetylating agents under acidic conditions, achieving ~65% yield . Key factors include:

- Solvent selection : Ethanol or acetic acid is preferred for solubility and stability .

- Temperature control : Reflux at 353 K ensures efficient reaction kinetics without decomposition .

- Catalytic additives : Acetic acid enhances reaction rates in multi-component condensations .

Q. What analytical techniques are most reliable for characterizing this compound?

Structural validation relies on:

- NMR spectroscopy : NMR (400 MHz) identifies aromatic protons (δ 8.55–8.89 ppm) and bromoacetyl groups (δ 7.38–7.72 ppm) .

- Infrared (IR) spectroscopy : Peaks at 1690–1700 cm confirm C=O stretching in bromoacetyl moieties .

- Melting point analysis : Consistent mp values (e.g., 186–218°C) verify purity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydroscopic degradation .

- Thermal stability : Stable up to 523 K, but prolonged heating above 200°C may induce decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in thiazole synthesis?

The bromoacetyl group acts as an electrophilic site, facilitating nucleophilic attack by thiourea or thiosemicarbazide. This forms thiazole rings via cyclization, critical for creating bioactive inhibitors (e.g., anti-leishmanial agents) . Key steps:

- Kinetic control : Ethanol solvent promotes intermediate stabilization.

- Catalysis : Acidic conditions (e.g., acetic acid) protonate carbonyl groups, enhancing electrophilicity .

Q. How does this compound contribute to the development of Mcl-1 inhibitors for cancer research?

It serves as a precursor in synthesizing thiazol-2(3H)-ylidene derivatives, which disrupt Mcl-1 protein interactions (apoptosis regulators). Optimized yields (74–76%) are achieved using stoichiometric excess (2:1 molar ratio of bromoacetylpyridine to amine partners) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Byproduct minimization : Flash chromatography (SiO, EtOAc/PE eluent) removes unreacted thiourea or aldehydes .

- Yield optimization : Pre-activation of starting materials (e.g., pre-bromination of nicotinic acid derivatives) improves efficiency .

Methodological Challenges and Solutions

Q. How can researchers mitigate challenges in scaling up reactions involving this compound?

- Solvent scalability : Replace ethanol with isopropanol for safer large-scale reflux .

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized acetic acid on silica) reduce waste .

Q. What are the limitations of using this compound in aqueous systems?

Hydrolysis of the bromoacetyl group occurs in basic or neutral aqueous media, forming pyruvate derivatives. Use anhydrous solvents (e.g., DMF) and low temperatures (<273 K) to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.